molecular formula C14H15Cl2N3O2 B15320227 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

Cat. No.: B15320227
M. Wt: 328.2 g/mol
InChI Key: SNUVNTFOEHWABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole is a chemical compound of significant interest in agricultural and biochemical research, particularly for studies focused on fungicide action and metabolism. This compound is structurally related to the broad-spectrum fungicide prothioconazole, which functions by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51), a crucial component in the biosynthesis of ergosterol . Ergosterol is an essential sterol for maintaining the structure and function of the fungal cell membrane, and its depletion leads to the inhibition of fungal growth . The primary metabolite of prothioconazole, known as prothioconazole-desthio, is itself a highly active antifungal agent, and research indicates that the parent compound's fungicidal action is largely attributable to this metabolite . The "desthio" modification, which involves the triazolinthione group, is a critical toxophore that enables potent inhibition of the CYP51 target . The 4'-hydroxy modification present in this specific analog suggests it is a metabolite or a synthetic derivative designed for investigating the structure-activity relationships, metabolic pathways, and environmental fate of triazolinthione fungicides. Researchers can utilize this compound to explore the mechanisms of fungicide resistance, the specific interactions between inhibitors and the CYP51 enzyme binding site, and the metabolic adaptations in fungal pathogens . As a member of the 1,2,4-triazolethione class, it is part of a broader family of heterocyclic compounds known for diverse biological activities, serving as a key scaffold in the development of new agrochemicals and pharmaceuticals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-2-1-11(20)5-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2

InChI Key

SNUVNTFOEHWABV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(CC2=C(C=CC(=C2)O)Cl)(CN3C=NC=N3)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol typically involves multiple steps. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including agricultural fungicides like prothioconazole.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The chlorocyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related prothioconazole derivatives and other triazole/thiazole-containing fungicides. Key distinctions include:

Compound Name Substituent at Position 3 Hydroxyl Position MRL (mg/kg, Plant Origin) MRL (mg/kg, Animal Origin)
Prothioconazole 1,2,4-Triazol-1-yl N/A Sum with desthio: 0.05† Sum with hydroxy-metabolites: 0.05†
Prothioconazole-desthio 1,2,4-Triazol-1-yl N/A Included in sum‡ Included in sum‡
Prothioconazole-3-hydroxy-desthio 1,2,4-Triazol-1-yl 3' N/A Included in sum‡
Prothioconazole-4-hydroxy-desthio 1,2,4-Triazol-1-yl 4' N/A Included in sum‡
3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole 1,2,4-Thiazol-1-yl 4' Not established Not established

†MRL values from wheat and animal tissues ().
‡Residues calculated as prothioconazole equivalents ().

  • Triazole vs. Thiazol Substitution: The triazole group in prothioconazole is critical for inhibiting fungal CYP51 enzymes.
  • Hydroxyl Position: The 4'-hydroxy group enhances polarity compared to non-hydroxylated derivatives, likely increasing water solubility and influencing metabolic degradation rates .

Residue and Regulatory Profiles

  • Prothioconazole and its triazole-containing metabolites are subject to stringent MRLs (e.g., 0.05 mg/kg in wheat) due to their persistence and toxicity .
  • The thiazol-substituted metabolite lacks established MRLs, suggesting it may be a minor degradation product or require further toxicological evaluation .

Metabolic Stability

  • Hydroxylated metabolites like prothioconazole-4-hydroxy-desthio are prioritized in animal residue assessments due to their accumulation in fatty tissues . The thiazol variant’s metabolic fate remains uncharacterized but could differ due to altered lipophilicity.

Research Findings and Implications

  • Synthetic Accessibility: highlights methodologies for synthesizing heterocyclic derivatives, supporting the feasibility of modifying triazole scaffolds to thiazol systems.
  • Environmental Impact: Unlike pyraclostrobin (MRL: 2.5 mg/kg in stone fruits) or spirotetramat (MRL: 50 mg/kg in tea), prothioconazole derivatives exhibit lower MRLs, reflecting higher potency or toxicity .

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